Product packaging for Serine Hydrolase Inhibitor-17(Cat. No.:)

Serine Hydrolase Inhibitor-17

Cat. No.: B12051493
M. Wt: 294.35 g/mol
InChI Key: SREDUUSCWDQNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serine Hydrolase Inhibitor-17 is a covalent activity-based probe designed for targeting and inhibiting serine hydrolases, one of the largest and most diverse enzyme classes in eukaryotes and prokaryotes . These enzymes, which include proteases, lipases, esterases, and amidases, play critical roles in numerous physiological and pathological processes, such as lipid metabolism, cell signaling, and blood clotting . The common catalytic mechanism of serine hydrolases involves a nucleophilic serine residue that attacks substrate bonds, forming a covalent acyl-enzyme intermediate . This compound exploits this mechanism by acting as an electrophile that covalently binds to the active-site serine, leading to irreversible inhibition of the enzyme's activity . This type of inhibitor is invaluable for chemical proteomics and Activity-Based Protein Profiling (ABPP), techniques used to discover and characterize enzyme function directly in complex biological systems, such as native cell and tissue proteomes . By selectively inactivating specific serine hydrolases, this inhibitor enables researchers to decipher their specific biological roles, study their involvement in diseases like cancer, diabetes, and infectious disease, and validate them as potential therapeutic targets . Covalent inhibitors like this compound offer the advantage of prolonged target engagement and can help uncover functional roles in pathways where genetic methods fail due to enzyme redundancy or compensation . This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N4O3 B12051493 Serine Hydrolase Inhibitor-17

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 4-(pyrazole-1-carbonyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-8-5-7-16(10-11-17)12(19)18-9-4-6-15-18/h4,6,9H,5,7-8,10-11H2,1-3H3

InChI Key

SREDUUSCWDQNQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)N2C=CC=N2

Origin of Product

United States

Mechanistic Principles of Serine Hydrolase Inhibitor 17 Action

Catalytic Mechanism of Serine Hydrolases and Key Inhibition Target Sites

Serine hydrolases, despite their varied functions and folds, share a common catalytic mechanism centered around a highly reactive serine residue in their active site. wikipedia.orgresearchgate.net This mechanism involves the hydrolysis of ester, amide, or thioester bonds through a two-step process. wikipedia.orgletstalkacademy.com

The defining feature of a serine hydrolase is the presence of a serine residue within the active site that acts as a potent nucleophile. letstalkacademy.comnih.gov This serine's hydroxyl group (Oγ) performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond (e.g., an ester or peptide bond). nih.govnih.gov This attack initiates the catalytic cycle, leading to the formation of a transient, high-energy tetrahedral intermediate. nih.govbiorxiv.org The reaction proceeds to form a covalent acyl-enzyme intermediate, where the acyl portion of the substrate is temporarily attached to the active site serine, and the first product (the alcohol or amine portion of the substrate) is released. wikipedia.orgbiorxiv.orgnih.gov In the second, typically slower step, a water molecule, activated by a general base, hydrolyzes the acyl-enzyme intermediate, releasing the second product (the carboxylic acid) and regenerating the free enzyme for another catalytic cycle. wikipedia.orgbiorxiv.org

The enhanced nucleophilicity of the active site serine does not arise in isolation. It is the result of a precisely arranged network of amino acid residues. wikipedia.orgnih.gov Most commonly, this involves a catalytic triad (B1167595) composed of serine, histidine, and an acidic residue like aspartate or glutamate (B1630785). nih.govnih.gov The histidine acts as a general base, accepting a proton from the serine's hydroxyl group to increase its nucleophilicity for the attack on the substrate. nih.gov The aspartate or glutamate residue serves to orient the histidine and stabilize the positive charge it acquires during the transition state. nih.govresearchgate.net Some serine hydrolases utilize a catalytic dyad, which lacks the acidic residue, or feature variations in the triad components. nih.govmdpi.com

Simultaneously, the oxyanion hole , a structural feature of the active site, plays a critical role. It is typically formed by the backbone amide hydrogens of two amino acid residues. nih.govnih.gov This pocket stabilizes the negative charge that develops on the substrate's carbonyl oxygen during the formation of the tetrahedral intermediate. nih.govnih.govwesleyan.edu This stabilization of the transition state is a crucial element of the enzyme's catalytic power. wesleyan.edu The catalytic triad and the oxyanion hole are therefore the primary target sites for mechanism-based inhibitors.

Role of the Active Site Serine Nucleophile

Modes of Serine Hydrolase Inhibitor-17 Interaction

This compound, identified chemically as tert-Butyl 4-(1H-pyrazole-1-carbonyl)-1,4-diazepane-1-carboxylate, is designed to exploit the catalytic machinery of serine hydrolases. Its interaction is primarily covalent, targeting the active site serine nucleophile.

Inhibitors of serine hydrolases often function by forming a stable covalent bond with the active site serine, effectively creating a dead-end complex. nih.govresearchgate.net Several chemical "warheads" are used to achieve this, including carbamates, phosphonates, and other electrophilic groups. researchgate.netpnas.org

Carbamoylation : this compound is a pyrazole (B372694) urea (B33335). This class of compounds, along with related N-heterocyclic ureas and carbamates, acts by carbamoylation of the active site serine. nih.govgoogle.comnih.gov The inhibitor mimics a natural substrate, and the active site serine attacks the carbonyl carbon of the urea. This leads to the displacement of the pyrazole "leaving group" and the formation of a stable carbamoyl-enzyme adduct. nih.govgoogle.com This adduct is a form of an acyl-enzyme intermediate, but unlike the transient intermediate formed with a true substrate, it is highly resistant to hydrolysis, thus irreversibly inactivating the enzyme. nih.govnih.gov Mass spectrometry analysis of enzymes inhibited by related 1,2,3-triazole ureas confirms that the site of modification is the catalytic serine. google.comgoogle.com

Phosphonate (B1237965) Adducts : Another well-established mechanism for serine hydrolase inhibition involves organophosphorus compounds, such as phosphonates. plos.orgmdpi.com These agents react with the active site serine to form a stable phosphonate ester adduct. plos.orgresearchgate.net This adduct is a mimic of the tetrahedral intermediate of the deacylation step. mdpi.com Certain phosphonate adducts can undergo a secondary reaction called "aging," where an alkoxy group is lost, forming a negatively charged and permanent adduct that cannot be reactivated. plos.org This mechanism, while common for many serine hydrolase inhibitors, is distinct from the carbamoylation mechanism employed by this compound.

Covalent Inhibition Mechanisms (e.g., formation of acyl-enzyme intermediates, carbamoylation, phosphonate adducts)

Principles Governing Inhibitor Selectivity and Promiscuity within the Serine Hydrolase Superfamily

The serine hydrolase superfamily is large, and achieving selectivity for a single member is a significant challenge in drug and probe development. pnas.orgscispace.com An inhibitor's ability to discriminate between highly related enzymes is governed by subtle differences in the topology of their active sites. nih.gov

Inhibitor selectivity is determined by the specific interactions between the inhibitor's structure and the enzyme's active site. For a carbamoylating agent like this compound, both the "leaving group" (the pyrazole) and the "staying group" (the diazepane-carboxylate) contribute to its binding affinity and selectivity profile. nih.gov Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess inhibitor selectivity across the entire enzyme family in native biological systems. pnas.orgaacrjournals.org These studies screen inhibitors for their ability to compete with a broad-spectrum fluorescent probe that labels active serine hydrolases. pnas.orgnih.gov

Research on pyrazole ureas and related compounds has shown that they can be tuned to achieve high selectivity. For instance, the pyrazole urea inhibitor ABD957 was developed as a selective, potent inhibitor of the ABHD17 family of depalmitoylases, with minimal off-target activity against other serine hydrolases like LYPLA1 and LYPLA2. researchgate.net This demonstrates that the pyrazole urea scaffold can be optimized for high target specificity. Conversely, other inhibitors may be promiscuous, inhibiting multiple members of the superfamily. nih.govacs.org Global inhibition profiles have revealed that sequence similarity between enzymes is not always a strong predictor of a shared pharmacological profile, highlighting the complex nature of inhibitor-enzyme interactions. pnas.orgnih.govscispace.com

Interactive Data Table: Selectivity Profile of a Representative Pyrazole Urea Inhibitor (ABD957)

The following table, based on mass spectrometry activity-based protein profiling (MS-ABPP) data for the closely related pyrazole urea inhibitor ABD957, illustrates the principles of inhibitor selectivity. The data shows potent inhibition of the intended targets (ABHD17A, B, C) with minimal impact on other serine hydrolases at the tested concentration. researchgate.net

Enzyme TargetSubfamilyInhibition (%) at 1 µMSelectivity Profile
ABHD17A α/β-Hydrolase Domain>95%Primary Target
ABHD17B α/β-Hydrolase Domain>95%Primary Target
ABHD17C α/β-Hydrolase Domain>95%Primary Target
LYPLA1Lysophospholipase<5%High Selectivity
LYPLA2Lysophospholipase<5%High Selectivity
FAAHAmidase<5%High Selectivity
MAGLLipase (B570770)<5%High Selectivity
ABHD6α/β-Hydrolase Domain<5%High Selectivity

Discovery and Design Strategies for Serine Hydrolase Inhibitor 17

High-Throughput Screening Approaches for Identifying Novel Serine Hydrolase Inhibitor Chemotypes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify initial "hit" compounds. plos.orgresearchgate.net For serine hydrolases, various HTS methodologies have been developed to pinpoint novel inhibitor chemotypes.

A prevalent method involves the use of fluorescence-based assays. researchgate.netnih.gov These assays often utilize fluorogenic substrates that, upon cleavage by the target serine hydrolase, release a fluorescent molecule, providing a measurable signal. nih.govresearchgate.net The inhibitory activity of test compounds can then be quantified by the reduction in this fluorescent signal. For instance, a screen against Staphylococcus aureus serine hydrolases (Fphs) employed 4-methylumbelliferyl esters as substrates to identify inhibitors. nih.govresearchgate.net

Another powerful HTS strategy is activity-based protein profiling (ABPP). ABPP utilizes active site-directed covalent probes to assess the functional state of entire enzyme families directly in complex biological systems. universiteitleiden.nlnih.gov Competitive ABPP, a variation of this technique, involves pre-incubating a proteome with a library of potential inhibitors before adding a broad-spectrum fluorescent probe, such as a fluorophosphonate (FP) probe. nih.govpnas.org Compounds that inhibit the target enzyme will prevent the binding of the fluorescent probe, leading to a decrease in the fluorescent signal for that specific enzyme. This method allows for the simultaneous assessment of inhibitor potency and selectivity against numerous serine hydrolases. nih.govharvard.edu A library-versus-library screening approach, for example, successfully identified lead inhibitors for over 30 serine hydrolases by screening a carbamate (B1207046) library against 72 different enzymes. pnas.org

Furthermore, fragment-based screening has emerged as a valuable tool. This approach uses libraries of low-molecular-weight compounds ("fragments") to identify initial hits that can then be optimized into more potent inhibitors. nih.gov Covalent fragment screening, in particular, has been effective for identifying inhibitors of serine hydrolases by focusing on fragments containing reactive electrophilic groups. nih.gov

The quality and reliability of HTS assays are often evaluated using statistical parameters like the Z' factor, which assesses the separation between positive and negative controls. A Z' value greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for HTS. plos.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Serine Hydrolase Inhibitor-17 Potency and Selectivity

Once initial hits are identified through HTS, structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity. SAR involves systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. core.ac.uk

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For serine hydrolase inhibitors, key pharmacophoric elements often include a "warhead" that covalently modifies the active site serine, a recognition element that provides specificity for the target enzyme, and a scaffold that correctly orients these features. stanford.edu

For example, in the development of inhibitors for α/β-hydrolase domain containing 12 (ABHD12), SAR studies revealed that a pentacyclic triterpene backbone with a carboxyl group, a small hydrophobic substituent, and a hydrogen bond donor or acceptor at specific positions were crucial for inhibitory activity. plos.org Similarly, the hydroxamate group is a well-known key pharmacophore in inhibitors of various metalloenzymes and has also been explored in the context of serine hydrolase inhibition. researchgate.netunl.pt

The general strategy for developing selective activity-based probes (ABPs) for serine hydrolases often involves derivatizing small-molecule probe scaffolds with diverse libraries of chemical groups to identify optimal interactions. stanford.edu

Modulation of Electrophilic Moieties and Molecular Scaffolds

The "warhead" of a covalent serine hydrolase inhibitor is an electrophilic group that reacts with the nucleophilic serine in the enzyme's active site. The reactivity of this electrophile is a critical parameter to balance; it must be reactive enough to inhibit the target enzyme but not so reactive that it leads to off-target effects. acs.orgnih.gov

A variety of electrophilic moieties have been employed in serine hydrolase inhibitors, including carbamates, ureas, sulfonyl fluorides, and phosphonates. nih.govstanford.edu Carbamates, for instance, have proven to be a versatile chemotype, with their reactivity tunable through modifications to the leaving group and the carbamylating group. nih.govstanford.eduacs.org Studies have shown that different classes of carbamates, such as O-aryl, O-hexafluoroisopropyl (HFIP), and O-N-hydroxysuccinimidyl (NHS) carbamates, can react selectively with serine hydrolases. acs.orgfrontiersin.org

The molecular scaffold of the inhibitor plays a crucial role in positioning the electrophilic warhead within the active site and in determining selectivity. acs.org Systematic studies have combined various electrophilic groups with different non-reactive molecular scaffolds to create libraries of fragment-like compounds. acs.orgnih.gov Screening these libraries against a panel of enzymes allows for the assessment of selectivity and the identification of scaffolds that favor inhibition of specific targets. acs.orgnih.govresearchgate.net For example, the triazole urea (B33335) scaffold has been shown to be a versatile chemotype for serine hydrolase inhibition, with the ability to tune selectivity for individual enzymes through synthetic modifications. stanford.edu

Computational Design and Modeling of this compound Analogs

Computational methods have become indispensable in modern drug discovery, providing powerful tools for the design and optimization of inhibitors. frontiersin.org These in silico approaches can significantly accelerate the drug development process by predicting the binding of potential inhibitors to their targets and by guiding the synthesis of new analogs with improved properties. tandfonline.com

Molecular Docking and Dynamics Simulations in Inhibitor Design

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, such as a protein receptor. frontiersin.orgplos.orgbiointerfaceresearch.com This method is widely used to screen virtual libraries of compounds and to understand the key interactions between an inhibitor and its target enzyme at an atomic level. plos.org The binding energy calculated from docking can help to prioritize compounds for experimental testing. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic view of the inhibitor-enzyme complex. frontiersin.orgplos.org By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose from docking and provide insights into the conformational changes that may occur upon inhibitor binding. plos.orgbiointerfaceresearch.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. plos.org The combination of molecular docking and MD simulations is a powerful strategy for rational drug design. tandfonline.complos.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.comresearchgate.net

3D-QSAR methods, for example, consider the three-dimensional properties of molecules to build predictive models. nih.gov These models can be particularly useful in the absence of a high-resolution crystal structure of the target enzyme. nih.gov The development of robust and predictive QSAR models requires a diverse set of compounds with accurately measured biological activities. nih.gov The predictive power of a QSAR model is typically assessed through internal and external validation methods, such as cross-validation and prediction on a test set of compounds not used in model building. frontiersin.orgnih.gov

De Novo Computational Design of Serine Hydrolase Inhibitor-Targeting Enzymes

The de novo computational design of enzymes represents a frontier in protein engineering, aiming to create novel biocatalysts from scratch for specific functions. researchgate.net This approach is particularly relevant for developing enzymes that can target and neutralize serine hydrolase inhibitors, such as organophosphates, which are potent neurotoxins used in pesticides and chemical warfare agents. researchgate.net Rather than designing a small molecule inhibitor, this strategy involves engineering a protein that can catalytically hydrolyze and thus detoxify the inhibitor.

Recent advancements in computational protein design, particularly with the advent of deep learning methods, have enabled the creation of enzymes with complex active sites capable of mediating multistep reactions. researchgate.net A significant breakthrough has been the development of generative models like RFdiffusion, which can generate novel protein scaffolds, coupled with methods like ChemNet to assess the geometry and preorganization of the designed active site throughout the reaction cycle. nih.govbiorxiv.org This dual approach has been successfully applied to the design of serine hydrolases, providing a roadmap for creating enzymes that can target their inhibitors. researchgate.netnih.gov

The design process typically starts with a "theozyme," a theoretical model of the active site positioned around the transition state of the desired reaction. researchgate.net For organophosphate hydrolysis, this involves designing an active site that can stabilize the transition state of the phosphate (B84403) ester hydrolysis. researchgate.net Computational methods then search for or generate a protein scaffold that can accommodate this active site. researchgate.net

One of the primary challenges in de novo enzyme design has been achieving catalytic efficiencies comparable to natural enzymes. researchgate.net Early de novo designed enzymes often exhibited rates far below their natural counterparts. researchgate.net However, recent methodologies have produced designed serine hydrolases with catalytic efficiencies (kcat/Km) reaching up to 2.2 x 10⁵ M⁻¹s⁻¹, a level that matches some natural enzymes. researchgate.netnih.gov These successes demonstrate that computational design can now produce highly active and stable enzymes with novel folds. researchgate.net

The research findings below highlight the kinetic properties and structural accuracy of several de novo designed enzymes, illustrating the progress in this field.

Detailed Research Findings

The following tables summarize key data from recent studies on de novo designed enzymes with serine hydrolase-like activity.

Table 1: Kinetic Parameters of De Novo Designed Serine Hydrolases

This table presents the catalytic efficiency of recently designed enzymes. The ability to create enzymes with high kcat/Km values is a significant step towards developing effective biocatalysts for inhibitor degradation.

Designed Enzymekcat/Km (M⁻¹s⁻¹)kcat (s⁻¹)Km (µM)Source
"super"220.0013764 biorxiv.org
"win"4100.00117Not specified biorxiv.org
Optimized Hydrolaseup to 3.8 x 10³Not specifiedNot specified nih.govbiorxiv.org
High-Efficiency Hydrolaseup to 2.2 x 10⁵Not specifiedNot specified researchgate.netnih.gov

Table 2: Structural Accuracy of De Novo Designed Serine Hydrolases

This table shows the root-mean-square deviation (RMSD) between the computationally designed models and the experimentally determined crystal structures. Low RMSD values indicate a high degree of accuracy in the design process.

Designed EnzymeCα RMSD (Å)Key FeatureSource
Novel Serine Hydrolases< 1.0Folds distinct from natural serine hydrolases nih.govbiorxiv.org
High-Efficiency Hydrolases< 1.0Five different folds distinct from natural serine hydrolases researchgate.netnih.gov
Designed with ChemNet< 1.0Active site preorganization assessed nih.govbiorxiv.org

These findings underscore the power of modern computational methods to design not just the sequence, but the precise three-dimensional structure and dynamic properties required for efficient catalysis. This capability is crucial for creating bespoke enzymes for biodefense and bioremediation applications, specifically for the targeted degradation of serine hydrolase inhibitors. fiu.edunih.gov

Biochemical and Biophysical Characterization of Serine Hydrolase Inhibitor 17

In Vitro Inhibition Kinetics and Potency Determination (e.g., IC50, Ki, kinact/KI)

The potency of irreversible inhibitors like those in the pyrazole (B372694) urea (B33335) class is rigorously quantified using several kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common metric, often determined through competitive activity-based protein profiling (ABPP) or substrate-based assays. For these assays, a consistent incubation time is used to rank the potencies of a series of related compounds. researchgate.net For instance, screening of pyrazole urea compounds against specific serine hydrolases often involves determining IC50 values to identify initial hits. biorxiv.orgacs.org

For irreversible inhibitors that form a covalent bond with the target enzyme, the IC50 value can be time-dependent. chemscene.com Therefore, a more precise measure of potency is the specificity constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the maximal rate of enzyme inactivation (k_inact). chemscene.com This value provides a more accurate comparison of inhibitor efficiency across different studies and conditions. oakwoodchemical.com The determination of k_inact/K_I involves measuring the rate of enzyme inhibition at various inhibitor concentrations. chemscene.com Studies on N-acyl pyrazole inhibitors, for example, have utilized these kinetic parameters to tailor potency and selectivity for specific serine hydrolase targets like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MGLL). nih.gov

Table 1: Illustrative Inhibition Data for Pyrazole Urea-Based Serine Hydrolase Inhibitors This table presents example data for inhibitors within the same class as Serine Hydrolase Inhibitor-17 to illustrate typical potency ranges.

Inhibitor Example Target Enzyme Assay Type Potency (IC50)
Pyrazole Urea Hit (Compound 1) hABHD17B Gel-based ABPP 0.93 µM biorxiv.org
Pyrazole Urea 5 Mouse MGLL ABPP Assay 1.8 µM acs.org
Pyrazole Urea 6 Mouse MGLL ABPP Assay 8 nM acs.orgresearchgate.net

Target Engagement and Selectivity Profiling via Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology used to assess the target engagement and selectivity of inhibitors within complex biological systems. frontiersin.orgresearchgate.net This method utilizes active site-directed chemical probes, such as fluorophosphonate (FP)-based probes, that covalently label the catalytic serine residue of active hydrolases. nih.govwikipedia.org Competitive ABPP, where an inhibitor competes with the probe for binding, allows for the direct measurement of an inhibitor's potency and selectivity against a large number of enzymes simultaneously. pnas.orgstanford.edu

Gel-Based ABPP for Proteome-Wide Target Visualization

Gel-based ABPP is a fundamental technique for visualizing the activity profile of serine hydrolases and the effect of an inhibitor. In this method, a proteome is pre-incubated with the inhibitor before being treated with a fluorescently tagged ABPP probe, such as FP-Rhodamine. wikipedia.orgscispace.com The proteins are then separated by SDS-PAGE, and the active enzymes are visualized by in-gel fluorescence scanning. researchgate.netpnas.org

Inhibition of a specific enzyme is observed as a decrease or disappearance of a fluorescent band at the corresponding molecular weight compared to a vehicle-treated control. pnas.org This approach was instrumental in a screen that identified a piperazine-based pyrazole urea hit from a large compound library by visualizing its inhibitory effect on serine hydrolases in mouse brain proteomes. biorxiv.org The technique allows for the rapid, visual assessment of an inhibitor's primary targets and conspicuous off-targets across the proteome. researchgate.netresearchgate.net

Mass Spectrometry-Based ABPP (e.g., ABPP-MudPIT, SILAC-ABPP) for Target Identification and Quantification

To identify and quantify the specific enzymatic targets of an inhibitor on a proteome-wide scale, gel-free ABPP methods coupled with mass spectrometry are employed. nih.gov In this approach, a biotin-tagged probe (e.g., FP-Biotin) is used. stanford.eduscispace.com After competitive inhibition, the probe labels the remaining active serine hydrolases. These probe-labeled enzymes are then enriched, typically using avidin (B1170675) chromatography, and subsequently identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net

Techniques like ABPP-MudPIT (Multidimensional Protein Identification Technology) and Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-ABPP enhance the quantitative power of this approach. frontiersin.orgwikipedia.orgscispace.com SILAC-ABPP, for instance, involves comparing proteomes from cells grown in "light" versus "heavy" isotopic media, allowing for precise quantification of inhibitor-induced changes in enzyme activity. scispace.comresearchgate.net These methods are crucial for assessing the selectivity of inhibitors like pyrazole ureas, revealing the full spectrum of on- and off-targets. biorxiv.org

Table 2: Potential Serine Hydrolase Targets for Pyrazole Urea Inhibitors Identified by MS-Based ABPP This table lists serine hydrolases that are often profiled in ABPP experiments for this inhibitor class.

EnzymeCommon Function
ABHD6 (α/β-hydrolase domain containing 6)Lipid metabolism
ABHD12 (α/β-hydrolase domain containing 12)Endocannabinoid metabolism
ABHD17 (α/β-hydrolase domain containing 17)Protein depalmitoylation
CES1/CES2 (Carboxylesterase 1/2)Xenobiotic/drug metabolism
FAAH (Fatty Acid Amide Hydrolase)Endocannabinoid metabolism
KIAA1363 (also known as ABHD16A)Lipid metabolism
LYPLA1/LYPLA2 (Acyl-protein thioesterase 1/2)Protein depalmitoylation
MGLL (Monacylglycerol Lipase)Endocannabinoid metabolism

Competitive ABPP for Inhibitor Specificity Assessment

Competitive ABPP is the cornerstone for evaluating an inhibitor's specificity. nih.govpnas.orgnih.gov The fundamental principle is that a potent and selective inhibitor will prevent a broad-spectrum activity-based probe from labeling its target enzyme(s) without affecting the labeling of other enzymes. stanford.edu By testing an inhibitor across a range of concentrations, a profile of its potency against numerous hydrolases can be generated. pnas.org

This strategy is routinely used to optimize lead compounds. For example, during the development of pyrazole urea inhibitors, competitive ABPP can guide structural modifications to enhance selectivity for a desired target (e.g., ABHD17) while minimizing activity against other hydrolases like LYPLA1/2. biorxiv.org The data from these experiments, whether gel-based or mass spectrometry-based, are critical for confirming the selectivity of a chemical probe before its use in functional studies. stanford.edu

Structural Analysis of Serine Hydrolase-Inhibitor-17 Complexes

X-ray Crystallography of Enzyme-Inhibitor Adducts

Understanding the precise molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. X-ray crystallography is the definitive method for this purpose, providing a three-dimensional structure of the enzyme-inhibitor complex at atomic resolution.

For covalent inhibitors like the pyrazole ureas, crystallographic studies can confirm the covalent modification of the active site serine. acs.org Structural analysis of related inhibitors, such as the p38 MAP kinase inhibitor BIRB 796, which also features a pyrazole-urea scaffold, has provided deep insights into its binding mode. nih.gov These studies reveal how the inhibitor orients within the active site and which specific amino acid residues it interacts with, explaining the basis for its potency and selectivity. researchgate.netnih.gov For example, the crystal structure of a triazole urea inhibitor in complex with monoacylglycerol lipase (MGL) shows the inhibitor forming a stable carbamoylated adduct with the catalytic Ser122, irreversibly inactivating the enzyme. acs.org Such structural data is invaluable for guiding the optimization of inhibitor scaffolds to improve affinity and selectivity.

Homology Modeling and Comparative Structural Studies

Homology modeling would typically be employed in the absence of an experimentally determined crystal structure. This process would involve:

Template Selection: Identifying a serine hydrolase with a known crystal structure that shares a high degree of sequence similarity with the presumed target of SHI-17.

Sequence Alignment: Aligning the amino acid sequence of the target enzyme with the template's sequence.

Model Building: Generating a 3D model of the target enzyme based on the template's structure.

Refinement and Validation: Optimizing the model's geometry and assessing its quality using various computational tools.

Comparative structural studies would then involve docking the structure of SHI-17 into the active site of the modeled enzyme. These studies help in visualizing the binding mode and identifying key interactions, such as hydrogen bonds or hydrophobic interactions, between the inhibitor and the enzyme's active site residues. For other serine hydrolase inhibitors, such as the triazole urea-based inhibitors KT129 and KT130, crystal structures have been successfully used to elucidate their covalent modification of the active site serine and their binding within a hydrophobic substrate-binding pocket. acs.org Such studies provide a structural basis for inhibitor selectivity and guide the development of more potent and specific inhibitors. acs.org

Ligand-Binding Assays and Thermodynamic Characterization of Interaction

While this compound is noted as being suitable for ligand-binding assays, specific thermodynamic data from such characterizations are not detailed in the available search results. Ligand-binding assays are fundamental in determining the affinity and specificity of an inhibitor for its target enzyme.

Commonly used techniques for these assays include:

Fluorometric or Colorimetric Assays: These assays measure the displacement of a fluorescent or colored probe from the enzyme's active site by the inhibitor.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index upon binding of the inhibitor to an immobilized enzyme, allowing for the determination of association and dissociation rate constants.

Activity-Based Protein Profiling (ABPP): This powerful technique uses activity-based probes to assess the potency and selectivity of inhibitors against entire enzyme families in complex biological systems. stanford.edu Competitive ABPP, for instance, involves pre-incubation with an inhibitor before labeling with a broad-spectrum probe to measure the residual enzyme activity. stanford.edu

For a comprehensive understanding of SHI-17's interaction with its target(s), a combination of these assays would be necessary. The data generated would be crucial for its validation as a selective chemical probe or as a lead compound for drug development. For example, similar approaches have been used to identify potent and selective inhibitors for other serine hydrolases like FAAH and ABHD11. nih.gov

Data on Ligand-Binding and Thermodynamics for SHI-17

ParameterValueMethodTarget Enzyme
Binding Affinity (Kd)Data not available
Inhibition Constant (Ki)Data not available
Enthalpy (ΔH)Data not available
Entropy (ΔS)Data not available

No specific experimental data for the ligand-binding or thermodynamic characterization of this compound was found in the public domain search results.

Research Applications of Serine Hydrolase Inhibitor 17 in Biological Systems

Elucidation of Serine Hydrolase Function in Cellular Pathways using ABHD17 Inhibitors

Inhibitors targeting the ABHD17 family of enzymes have been instrumental in clarifying their specific roles within the vast superfamily of serine hydrolases. These enzymes act as depalmitoylases, reversing the process of S-palmitoylation and thereby regulating the function and localization of key signaling proteins.

Modulation of Lipid Metabolism Pathways

The primary function of ABHD17 enzymes within lipid metabolism is the regulation of protein S-palmitoylation, a reversible lipid modification where a 16-carbon palmitate is attached to a cysteine residue via a thioester bond. nih.govucla.edumdpi.com This process is crucial for controlling protein trafficking, localization, and function. nih.govucla.edu ABHD17 enzymes are specialized depalmitoylases that cleave these lipid modifications from substrate proteins, particularly at the plasma membrane. nih.govucla.edufrontiersin.org

The attachment and removal of palmitate, a fatty acid, directly ties ABHD17 activity to cellular lipid signaling. mdpi.com By catalyzing the removal of palmitate, ABHD17 enzymes modulate the hydrophobicity of proteins, influencing their association with cellular membranes and lipid rafts. mdpi.com The development of inhibitors has allowed researchers to probe the consequences of blocking this specific aspect of lipid metabolism. For instance, inhibiting ABHD17 leads to the accumulation of palmitoylated proteins, altering signaling cascades that are dependent on this lipid modification state. nih.govumich.edu The enzymes themselves are directed to the plasma membrane by their own N-terminal palmitoylation, placing them in proximity to their substrates and highlighting a localized control over lipid-modified proteins. frontiersin.orgelsevier.es

Research indicates that the ABHD family, including ABHD17, plays a significant role in the complex environment of lipid signaling and metabolism. elifesciences.org Dysregulation of these pathways is linked to numerous diseases, underscoring the importance of understanding the function of enzymes like ABHD17. mdpi.comelifesciences.orgthermofisher.com

Impact on Proteolytic Cascades and Associated Signaling Networks

Serine hydrolases are a broad class of enzymes, which includes serine proteases that are central to proteolytic cascades like blood clotting and apoptosis. elsevier.es These proteases function by cleaving peptide bonds in other proteins. elsevier.es

However, the ABHD17 family of enzymes are not proteases but metabolic serine hydrolases that function as acyl-protein thioesterases. nih.govelifesciences.orgnih.gov Their catalytic activity is directed at hydrolyzing thioester bonds to remove lipid modifications (depalmitoylation), not at cleaving peptide bonds (proteolysis). umich.edunih.gov Research has consistently shown that the primary substrates for ABHD17 are lipid-modified proteins, such as N-Ras and the postsynaptic density protein 95 (PSD-95). nih.govfrontiersin.orgnih.gov The signaling pathways they impact, such as the N-Ras/ERK pathway, are modulated through the altered localization and function of these depalmitoylated substrates, not through a proteolytic cascade. nih.govnih.gov Therefore, current scientific literature does not support a direct role for ABHD17 enzymes or their inhibitors in the regulation of proteolytic cascades.

Application of Serine Hydrolase Inhibitor-17 as Chemical Probes for Target Identification and Validation in Research

The development of inhibitors for the ABHD17 family has been greatly facilitated by the chemical proteomic technology known as activity-based protein profiling (ABPP). nih.govucla.edu This technique utilizes chemical probes to assess the activity and target engagement of enzymes within complex biological systems, making it a powerful tool for inhibitor discovery and validation. nih.govucla.eduelifesciences.org

The process often begins with broad-spectrum activity-based probes, such as fluorescently-tagged fluorophosphonates (FP), which covalently label the active-site serine of a wide range of serine hydrolases. nih.govucla.eduresearchgate.net These probes allow for the visualization of active enzymes in native proteomes, for instance from mouse brain tissue. nih.govucla.edu

To discover specific inhibitors, a method called competitive ABPP is employed. nih.govfrontiersin.org In this approach, a proteome is pre-incubated with a library of candidate inhibitor compounds before being treated with the broad-spectrum FP probe. nih.govucla.edu If a candidate compound successfully inhibits a specific serine hydrolase, it will block the binding of the FP probe, resulting in a decreased fluorescent signal for that particular enzyme. nih.gov This strategy was instrumental in the discovery of ABD957, a selective covalent inhibitor of the ABHD17 family. nih.govucla.edu A library of compounds was screened, leading to the identification of a piperazine-based pyrazole (B372694) urea (B33335) that showed inhibitory activity against ABHD17B. nih.govucla.edu

Studies in Preclinical Disease Models (In Vitro and In Vivo) Utilizing this compound

Investigation in Cancer Biology Models (e.g., N-Ras signaling, cellular proliferation)

The critical role of the palmitoylation-depalmitoylation cycle in the function of the N-Ras oncoprotein has made its regulatory enzymes, particularly ABHD17, attractive targets for cancer research. nih.govucla.edunih.gov Mutations in RAS genes are common in human cancers, and oncogenic N-Ras requires dynamic palmitoylation for its signaling activity. nih.govnih.gov Inhibitors of ABHD17 have been investigated in preclinical cancer models, with a focus on cancers driven by N-Ras mutations, such as certain types of acute myeloid leukemia (AML). nih.govumich.edunih.gov

Research has shown that selective inhibition of ABHD17 enzymes impairs N-Ras signaling. nih.govumich.edu Treatment of NRAS-mutant AML cells (e.g., OCI-AML3) with the ABHD17 inhibitor ABD957 led to a substantial blockage of downstream signaling, as measured by a decrease in the phosphorylation of ERK, a key component of the MAPK pathway. nih.govucla.edu This effect was specific, as the inhibitor did not block ERK phosphorylation in KRAS-mutant cells (e.g., NB-4). nih.govucla.edu

Table 1: Effect of ABHD17 Inhibition on N-Ras Signaling A summary of experimental data showing the impact of the ABHD17 inhibitor ABD957 on phosphorylated ERK (pERK) levels in different cancer cell lines.

Cell Line Genotype Treatment pERK Level Change Reference
OCI-AML3 NRAS mutant ABD957 (500 nM) Substantial Decrease nih.gov, ucla.edu
NB-4 KRAS mutant ABD957 (500 nM) No Significant Change nih.gov, ucla.edu
OCI-AML3 NRAS mutant Palmostatin M (10 µM) Substantial Decrease nih.gov, ucla.edu
NB-4 KRAS mutant Palmostatin M (10 µM) No Significant Change nih.gov, ucla.edu

Furthermore, the inhibition of ABHD17 has been shown to reduce the growth of cancer cells that depend on N-Ras. In cell proliferation assays, ABD957 decreased the growth of several NRAS-mutant AML cell lines, including OCI-AML3, THP1, and HL60. ucla.edunih.gov Conversely, it did not inhibit the growth of KRAS-mutant cell lines like NB4 and NOMO1, demonstrating selectivity for the N-Ras-dependent phenotype. ucla.edunih.govpnas.org The growth inhibitory effects were potent, plateauing at concentrations consistent with the near-complete inhibition of ABHD17 enzymes. ucla.edunih.gov These findings suggest that ABHD17 inhibitors could have therapeutic value for treating NRAS-mutant cancers. nih.govumich.edunih.gov

Table 2: Proliferation Effects of ABD957 on AML Cell Lines Data showing the differential effect of the ABHD17 inhibitor ABD957 on the proliferation of human AML cell lines with different RAS mutation statuses.

Cell Line RAS Mutation Effect of ABD957 on Proliferation Reference
OCI-AML3 NRAS Growth Reduction ucla.edu, pnas.org, nih.gov
THP1 NRAS Growth Reduction ucla.edu, nih.gov
HL60 NRAS Growth Reduction ucla.edu, nih.gov
NB-4 KRAS No Growth Reduction ucla.edu, pnas.org, nih.gov
NOMO1 KRAS No Growth Reduction ucla.edu, nih.gov

Assessment in Neurobiological Research Models (e.g., endocannabinoid system, neuropathy)

The serine hydrolase superfamily is a significant target for drug development in the context of neurological disorders. scispace.com Specific inhibitors for enzymes within this family, such as fatty acid amide hydrolase (FAAH), have been extensively studied for their potential in treating neuropathic pain. asianjpr.com Carbamate (B1207046) inhibitors, for instance, were initially designed by modifying the structure of an acetylcholinesterase inhibitor and have shown high potency and selectivity for FAAH. asianjpr.com

The endocannabinoid system, which includes enzymes like monoacylglycerol lipase (B570770) (MAGL) and FAAH, plays a role in various neurological processes. nih.gov MAGL is a serine hydrolase primarily responsible for the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system. Dysfunction of MAGL has been linked to neuroinflammation and other CNS disorders. Research has focused on developing inhibitors for these enzymes to modulate endocannabinoid signaling. For example, boronic acids have been reported as covalent inhibitors of serine proteases and are being investigated for their selectivity against various serine hydrolases, including FAAH, as potential therapeutics for neuropathic pain. asianjpr.com

Neuropathy Target Esterase (NTE), also known as PNPLA6, is another serine hydrolase whose inhibition by certain organophosphorus compounds can lead to organophosphate-induced delayed neuropathy (OPIDN), a condition characterized by the degeneration of axons in the peripheral and central nervous systems. researchgate.net

Exploration in Infectious Disease Models (e.g., bacterial virulence, host-pathogen interactions)

Serine hydrolases are emerging as important factors in bacterial pathogenesis, including virulence and host-pathogen interactions. nih.govnih.gov In pathogenic bacteria like Staphylococcus aureus, serine hydrolases have been identified that are crucial for establishing infection. nih.govproteomexchange.org Activity-based protein profiling (ABPP) has been a key technology in identifying and characterizing these bacterial serine hydrolases. nih.govnih.govacs.org

For instance, a chemical proteomic screen in S. aureus identified ten previously uncharacterized serine hydrolases, termed Fluorophosphonate-binding hydrolases (FphA-J). nih.govproteomexchange.org One of these, FphB, was found to be important for infection, and a selective inhibitor of FphB reduced infectivity in vivo. nih.govproteomexchange.org This highlights the potential of targeting bacterial serine hydrolases as an anti-virulence strategy. nih.govbiorxiv.org

Similarly, in Klebsiella pneumoniae, another critical pathogen, serine hydrolases have been identified as potential targets for combating virulence. biorxiv.orgresearchgate.netresearchgate.net Functional studies have shown that mutants lacking certain serine hydrolases exhibit reduced virulence and increased susceptibility to the host immune system. researchgate.netresearchgate.net These findings suggest that inhibiting specific bacterial serine hydrolases could be a promising approach for treating infections, potentially in combination with existing antibiotics. biorxiv.orgresearchgate.net

The investigation of the serine hydrolase interactome in the context of host-pathogen interactions, such as in Leishmania infections, further underscores the importance of this enzyme class. nih.gov Cell-permeable activity-based probes have been used to profile serine hydrolase activity during infection, revealing their role as virulence factors. nih.gov

Utility in Metabolic Disorder Research Models (e.g., obesity, diabetes)

Serine hydrolases are deeply involved in metabolic regulation, making them attractive targets for research in disorders like obesity and type 2 diabetes. pnas.orgnih.govnih.govresearchgate.net Enzymes such as carboxylesterases (CES) play a role in lipid metabolism and have been linked to these conditions. researchgate.netresearchgate.net

For example, the activity of human carboxylesterase 1 (hCES1) has been found to be significantly increased in the adipose tissue of obese individuals and patients with type 2 diabetes. researchgate.netresearchgate.net This increased activity is associated with excessive fatty acid production. researchgate.net Inhibitors of CES enzymes, such as WWL113, have been shown to modulate the expression of thermogenic genes in brown adipose tissue, suggesting a potential therapeutic avenue for obesity. researchgate.net

Activity-based protein profiling (ABPP) has been instrumental in identifying serine hydrolases involved in metabolic processes. researchgate.net By screening libraries of compounds, researchers have discovered inhibitors that can selectively target these enzymes. pnas.orgnih.govnih.gov This approach has not only helped in understanding the function of these enzymes but also in identifying potential leads for drug development. pnas.orgnih.govnih.gov

Research AreaKey Serine HydrolasesRole in Disease ModelsReference
Neurobiology FAAH, MAGL, NTENeuropathic pain, neuroinflammation, neuropathy asianjpr.comresearchgate.net
Infectious Disease FphB (S. aureus), PldB, YjfP, YchK (K. pneumoniae)Bacterial virulence, host-pathogen interaction nih.govproteomexchange.orgresearchgate.netresearchgate.net
Metabolic Disorders CES1Obesity, Type 2 Diabetes researchgate.netresearchgate.net

Development of Activity-Based Imaging Probes Derived from this compound for Research (e.g., PET probes for enzyme visualization in models)

The development of activity-based probes (ABPs) has revolutionized the study of serine hydrolases, allowing for their visualization and functional characterization in native biological systems. nih.govportlandpress.comfrontiersin.org These probes typically consist of a reactive group that covalently binds to the active site serine of the enzyme, a recognition element, and a reporter tag for detection, such as a fluorophore or a radionuclide for imaging. portlandpress.com

The design of selective ABPs is crucial for targeting specific enzymes within the large serine hydrolase superfamily. nih.gov Carbamates, for example, have been utilized as a scaffold for developing selective inhibitors that can be adapted into imaging probes. nih.gov The strategy involves creating probes that are highly selective for a single enzyme target, cell-permeable, and possess suitable properties for in vivo imaging. nih.gov

Positron Emission Tomography (PET) is a powerful in vivo imaging technique, and the development of PET probes for serine hydrolases is an active area of research. nih.gov For instance, 18F-labeled irreversible inhibitors have been developed as PET tracers for imaging monoacylglycerol lipase (MAGL) in the brain. Similarly, a covalent PET probe targeting the cancer-associated serine hydrolase NCEH1 has been developed, enabling the visualization of this enzyme's activity in tumor microenvironments. nih.gov These probes allow for the non-invasive monitoring of enzyme activity and can aid in diagnosis and the development of targeted therapies. portlandpress.comnih.gov

Contributions to Engineered Enzyme Systems and Synthetic Biology Research

The study of serine hydrolase inhibitors has contributed to the fields of engineered enzyme systems and synthetic biology. The development of selective inhibitors and probes provides tools to modulate and study enzyme function within engineered biological circuits. nih.govacs.org

Understanding the structure-function relationships of serine hydrolases, aided by the study of their interactions with inhibitors, is crucial for designing and engineering enzymes with novel specificities and functions. acs.org For example, the structural characterization of bacterial serine hydrolases in complex with inhibitors provides a basis for the rational design of new inhibitors and probes. acs.org

Furthermore, the methodologies developed for screening inhibitor libraries against serine hydrolases, such as competitive activity-based protein profiling (ABPP), can be applied to the characterization of engineered enzymes. pnas.orgnih.govnih.gov This high-throughput approach allows for the rapid assessment of enzyme activity and inhibitor sensitivity, which is valuable for optimizing engineered biological systems. nih.gov The use of "click chemistry" has also facilitated the synthesis of diverse libraries of inhibitors, such as 1,2,3-triazole ureas, which have shown potent and selective inhibition of various serine hydrolases, providing a versatile tool for both probing natural systems and building synthetic ones. researchgate.net

Challenges and Future Directions in Serine Hydrolase Inhibitor Research

Overcoming Selectivity Challenges within the Diverse Serine Hydrolase Superfamily

The human proteome contains over 200 serine hydrolases, which can be broadly divided into serine proteases and metabolic serine hydrolases. nih.govnih.gov A primary challenge in developing inhibitors is achieving selectivity for a single enzyme target within this large and structurally related family. nih.gov Off-target inhibition can lead to confounding experimental results and adverse effects in therapeutic applications. nih.gov

Several factors contribute to this selectivity challenge:

Conserved Active Site: Many serine hydrolases share a canonical catalytic triad (B1167595) (Ser-His-Asp) and a similar α/β hydrolase fold, making it difficult to design inhibitors that bind exclusively to the active site of one enzyme. nih.govmdpi.com

Large Family Size: The sheer number of related enzymes increases the probability of unintended cross-reactivity. nih.gov

Lack of Functional Annotation: A significant portion of the serine hydrolase superfamily remains poorly characterized, meaning their potential for off-target binding is unknown. nih.govnih.gov

To address these issues, researchers are employing advanced strategies. Competitive activity-based protein profiling (ABPP) has emerged as a powerful technique to assess inhibitor selectivity across the entire enzyme superfamily in native biological systems. nih.govpnas.org This method uses broad-spectrum activity-based probes (ABPs) that covalently label the active serine residue. By pre-incubating a proteome with a test inhibitor, one can measure the inhibitor's ability to block probe labeling, thus providing a selectivity profile against dozens of serine hydrolases simultaneously. nih.gov This library-versus-library screening approach allows for the identification of highly selective inhibitors and reveals unexpected off-target effects of existing compounds. nih.govpnas.org Furthermore, the development of covalent fragment libraries and high-throughput screening methods allows for the rapid identification of selective electrophiles for specific bacterial or eukaryotic serine hydrolases. nih.govresearchgate.net

Development of Novel Activity-Based Probes with Enhanced Reactivity Profiles and Cellular Permeability

Activity-based probes (ABPs) are indispensable tools for studying serine hydrolases. The classic fluorophosphonate (FP)-based probes have been instrumental in profiling enzyme activity and screening for inhibitors. nih.govresearchgate.net However, these traditional probes have limitations, including poor cell permeability and complex synthetic routes, which restrict their application in living cells. researchgate.netnih.gov

Recent research has focused on creating a new generation of ABPs with improved properties:

Enhanced Cellular Permeability: To better study enzyme function in a physiological context, probes must efficiently cross the cell membrane. Strategies to improve uptake include reducing the probe's size, increasing its hydrophobicity, and incorporating moieties that facilitate transport. researchgate.nettum.detandfonline.com For example, substituting hydrogen atoms with iodine has been shown to dramatically increase the cellular uptake of a fluorescent probe by forming halogen bonds with membrane receptors. sciencechronicle.in

Tunable Reactivity: The reactivity of the probe's "warhead" determines its labeling profile. Researchers are developing probes with different electrophilic groups (e.g., phenyl phosphonates, isocoumarins, sulfonyl fluorides) to achieve distinct reactivity and selectivity profiles. nih.govresearchgate.netresearchgate.net Phenyl phosphonate (B1237965) probes, for instance, offer greater synthetic accessibility and allow for the fine-tuning of reactivity by modifying the phenolate (B1203915) leaving group. nih.govresearchgate.net

Click Chemistry Compatibility: Incorporating azide (B81097) or alkyne handles into probe structures allows for the use of "click chemistry" to attach reporter tags (like fluorophores or biotin) after the probe has labeled its protein target. nih.gov This modular approach simplifies synthesis and allows for greater flexibility in experimental design.

Probe Type"Warhead"Key AdvantagesKey Limitations
Fluorophosphonates (FP) FluorophosphonateBroad reactivity across the SH superfamily. nih.govPoor cell permeability, complex synthesis. researchgate.net
Phenyl Phosphonates Phenyl phosphonateTunable reactivity, improved cell permeability, simpler synthesis. nih.govMay have different selectivity profiles than FP probes.
Isocoumarins ChloroisocoumarinEffective for certain serine hydrolase subsets. researchgate.netCan have off-target reactivity.
Sulfonyl Fluorides (SF) Sulfonyl fluorideUnique reactivity profile, good balance of reactivity and stability. researchgate.netMay show preference for other nucleophilic residues. researchgate.net
Carbamates/Ureas Carbamate (B1207046)/Urea (B33335)Highly tunable for selectivity through modification of leaving groups. stanford.eduOften require optimization from initial hits.

Integration of Advanced Computational and Experimental Methodologies for Inhibitor Discovery

The discovery of novel serine hydrolase inhibitors is increasingly benefiting from the synergy between computational and experimental approaches. This integrated strategy accelerates the identification and optimization of lead compounds. mdpi.comwhiterose.ac.ukresearchgate.netchemrxiv.org

Key integrated methodologies include:

Virtual High-Throughput Screening (vHTS): Computational docking is used to screen large virtual libraries of compounds against the three-dimensional structure of a target serine hydrolase. whiterose.ac.uknih.gov This narrows down the number of candidates for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov These models can predict the inhibitory potential of new compounds and guide the design of more potent inhibitors.

Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of small chemical fragments to identify those that bind to the target enzyme. nih.gov These "hits" can then be computationally and synthetically elaborated into more potent and selective inhibitors.

Machine Learning and De Novo Design: Advanced computational tools, including machine learning and artificial intelligence, are being used to design novel inhibitor scaffolds from the ground up, tailored to the specific active site of a target hydrolase. mdpi.combiorxiv.org

These computational predictions are then validated and refined through experimental techniques like high-throughput screening (HTS) and competitive ABPP, creating an iterative cycle of design, testing, and optimization that is more efficient than either approach alone. nih.govresearchgate.netmdpi.com

Exploration of Uncharacterized Serine Hydrolase Targets and their Biological Roles in Model Systems

Despite their importance, a large fraction of the mammalian serine hydrolase superfamily remains functionally uncharacterized. nih.govnih.gov Many of these "orphan" enzymes lack known substrates or biological functions, making them difficult to study using traditional methods.

Chemical proteomics and inhibitor development are playing a crucial role in de-orphanizing these enzymes:

Target Identification: Broad-spectrum ABPs can identify previously unknown, active serine hydrolases in various biological contexts, such as during specific disease states or in pathogenic organisms. srce.hrresearchgate.netnih.gov For example, ABPP has been used to identify novel, active serine hydrolases in the bacterium Staphylococcus aureus that are expressed during biofilm formation, making them potential targets for new antibacterial agents. srce.hr

Functional Characterization: Once a selective inhibitor for an uncharacterized hydrolase is developed, it can be used as a chemical probe to perturb the enzyme's function in cells or animal models. grantome.com By observing the resulting phenotypic or metabolic changes, researchers can infer the enzyme's physiological role. This approach has been used to assign functions to previously uncharacterized hydrolases involved in lipid metabolism and signaling. oup.com

Substrate Discovery: Inhibiting a specific hydrolase can lead to the accumulation of its endogenous substrate(s), which can then be identified using metabolomic or lipidomic techniques. This provides direct insight into the enzyme's biochemical function. frontiersin.org

Potential for Serine Hydrolase Inhibitors as Research Tools in Emerging Biological Fields

The development of potent and selective serine hydrolase inhibitors is opening up new avenues of research in various biological fields. These chemical tools allow for the precise interrogation of enzyme function in complex systems, providing insights that are often not achievable through genetic methods alone.

Emerging applications include:

Infectious Disease: Many viruses and bacteria rely on serine hydrolases for replication and virulence. researchgate.netfrontiersin.org Selective inhibitors can be used to validate these enzymes as drug targets and to study the host-pathogen interface. For example, inhibitors of the Hepatitis C Virus (HCV) NS3 protease are now approved drugs. nih.gov Similarly, identifying inhibitors for essential bacterial hydrolases, like those in M. tuberculosis or S. aureus, is a promising strategy for developing new antibiotics. nih.govacs.org

Cancer Biology: Aberrant serine hydrolase activity has been linked to various aspects of cancer, including tumor growth, metastasis, and metabolic reprogramming. mdpi.com Selective inhibitors and ABPs are being used to identify and validate novel cancer targets and to develop diagnostic tools for monitoring enzyme activity in tumors. mdpi.com

Neuroscience: Serine hydrolases play critical roles in the nervous system by regulating neurotransmitters and signaling lipids. Inhibitors of enzymes like fatty acid amide hydrolase (FAAH) are being explored for the treatment of pain, anxiety, and neurodegenerative disorders. nih.gov

Immunology: Serine proteases are key mediators of immune responses, including inflammation and blood coagulation. Selective inhibitors offer a way to modulate these processes for therapeutic benefit. nih.gov

As the toolkit of selective serine hydrolase inhibitors expands, so too will their application in dissecting complex biology and validating new therapeutic strategies across a wide spectrum of human diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.